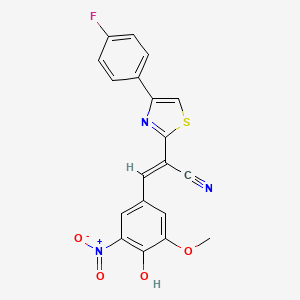

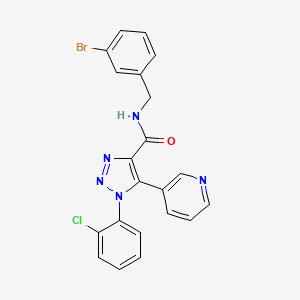

![molecular formula C17H18N4OS2 B2483480 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide CAS No. 1219842-02-0](/img/structure/B2483480.png)

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide" is a complex organic compound. The interest in such compounds often stems from their potential applications in various fields like medicinal chemistry, due to their unique chemical structures and properties.

Synthesis Analysis

The synthesis of similar complex organic compounds typically involves multi-step chemical reactions. For instance, Senthilkumar, Umarani, and Satheesh (2021) described the synthesis of a related compound, N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, through a reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid (Senthilkumar, Umarani, & Satheesh, 2021).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like NMR, FT-IR, and mass spectroscopy. For example, Kumara et al. (2018) characterized a novel pyrazole derivative using these techniques, also confirming the structure via single-crystal X-ray diffraction studies (Kumara et al., 2018).

Chemical Reactions and Properties

Compounds like these can participate in various chemical reactions, forming new derivatives with different properties. The reactivity can be influenced by factors like the nature of substituents on the heteroaryl fragment, as noted by Allan et al. (2009) in their study of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides (Allan et al., 2009).

Physical Properties Analysis

The physical properties like solubility, melting point, and crystalline structure are significant for understanding the applications of these compounds. For instance, Shibata and Mizuguchi (2010) explored the crystal structure of a related compound, which helps in understanding its physical characteristics (Shibata & Mizuguchi, 2010).

Chemical Properties Analysis

The chemical properties such as reactivity, stability, and interaction with other molecules are key to understanding the utility of these compounds in various applications. For example, the study by Vicentini et al. (2005) on pyrazole derivatives as photosynthetic electron transport inhibitors provides insight into their chemical behavior and potential uses (Vicentini et al., 2005).

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Research has demonstrated the synthesis and screening of pyrazole derivatives, including those related to the chemical structure , as potential inhibitors of photosynthetic electron transport. These compounds have been evaluated for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts. A few compounds within this series exhibited significant inhibitory properties, comparable to commercial herbicides, suggesting their potential application in agricultural chemistry to control unwanted plant growth (Vicentini et al., 2005).

Antibacterial Activity

Another study focused on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, revealing a novel class of promising antibacterial agents. This research highlighted the significant antibacterial activity of these compounds against various bacteria, including Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells. These findings underscore the potential therapeutic applications of these compounds in treating bacterial infections (Palkar et al., 2017).

Insecticidal Activity

The target-based design and synthesis of new pyrazole amide derivatives have shown promising insecticidal activity. Preliminary bioassays revealed that some derivatives exhibit good activity against the cotton bollworm, Helicoverpa armigera, at low concentrations. These results suggest the potential of these compounds in developing new insecticides (Deng et al., 2016).

Anticancer Evaluation

A study on the synthesis, spectral characterization, and biological evaluation of benzothiazole derivatives, including pyrazine-2-carboxamide, demonstrated their potential as anticancer agents. The compounds were screened against various cancer cell lines, indicating their significant anticancer activity. This suggests their role in the development of new therapeutic agents for cancer treatment (Senthilkumar et al., 2021).

properties

IUPAC Name |

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS2/c1-17(2,3)21-14(10-8-23-9-12(10)20-21)19-15(22)16-18-11-6-4-5-7-13(11)24-16/h4-7H,8-9H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWDSAUBAKKSQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

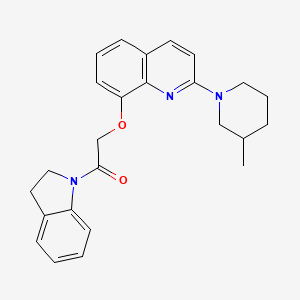

![2-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ace tic acid](/img/structure/B2483397.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 2hcl](/img/structure/B2483401.png)

![2-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2483404.png)

![5-ethyl-7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2483405.png)

![N-(4-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2483414.png)

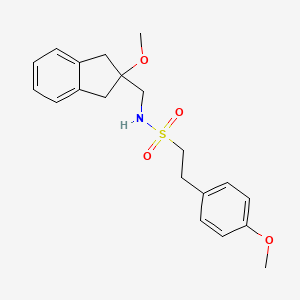

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2483416.png)